molecular formula C15H22N4 B11783068 1-(2,6-Dicyclopropylpyrimidin-4-yl)piperidin-4-amine

1-(2,6-Dicyclopropylpyrimidin-4-yl)piperidin-4-amine

Katalognummer: B11783068
Molekulargewicht: 258.36 g/mol
InChI-Schlüssel: VCVMFQMPSGUIGS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,6-Dicyclopropylpyrimidin-4-yl)piperidin-4-amine is a compound that features a piperidine ring substituted with a pyrimidine moiety.

Vorbereitungsmethoden

The synthesis of 1-(2,6-Dicyclopropylpyrimidin-4-yl)piperidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,6-dicyclopropylpyrimidine with piperidine derivatives can yield the desired compound. Industrial production methods often involve optimizing these reactions for higher yields and purity, utilizing catalysts and specific reaction conditions to streamline the process .

Analyse Chemischer Reaktionen

1-(2,6-Dicyclopropylpyrimidin-4-yl)piperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine or pyrimidine ring undergoes substitution with different nucleophiles.

    Cyclization: Under specific conditions, the compound can undergo cyclization reactions to form more complex ring structures.

Wissenschaftliche Forschungsanwendungen

1-(2,6-Dicyclopropylpyrimidin-4-yl)piperidin-4-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(2,6-Dicyclopropylpyrimidin-4-yl)piperidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

1-(2,6-Dicyclopropylpyrimidin-4-yl)piperidin-4-amine can be compared with other piperidine and pyrimidine derivatives:

This compound’s uniqueness lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable molecule for various research and industrial applications.

Eigenschaften

Molekularformel

C15H22N4

Molekulargewicht

258.36 g/mol

IUPAC-Name

1-(2,6-dicyclopropylpyrimidin-4-yl)piperidin-4-amine

InChI

InChI=1S/C15H22N4/c16-12-5-7-19(8-6-12)14-9-13(10-1-2-10)17-15(18-14)11-3-4-11/h9-12H,1-8,16H2

InChI-Schlüssel

VCVMFQMPSGUIGS-UHFFFAOYSA-N

Kanonische SMILES

C1CC1C2=CC(=NC(=N2)C3CC3)N4CCC(CC4)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.